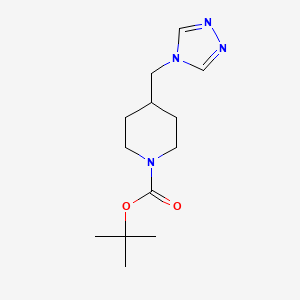

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate

Description

"Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate" is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-triazole moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes.

Properties

Molecular Formula |

C13H22N4O2 |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)8-16-9-14-15-10-16/h9-11H,4-8H2,1-3H3 |

InChI Key |

XQRYTTHQJXSCCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with triazole-containing compounds. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is reacted with a triazole derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate, exhibit significant antimicrobial properties. The triazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in the design of new antimicrobial agents. Studies have shown that compounds with triazole groups can inhibit the growth of various pathogens, including fungi and bacteria .

Anti-inflammatory Potential

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. Specifically, it has been tested for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The compound's structure allows it to potentially interfere with the activation of this protein complex, thereby reducing the release of pro-inflammatory cytokines like IL-1β .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with commercially available piperidine derivatives.

- Reactions : Key reactions include nucleophilic substitutions and coupling reactions with triazole-containing reagents.

- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Development of Antifungal Agents

A notable study involved modifying the piperidine structure to enhance antifungal activity against Candida species. The incorporation of the triazole ring significantly increased the compound's efficacy compared to non-triazole analogs. In vitro assays showed enhanced potency against resistant strains .

Inhibition of Pyroptosis

Another research project focused on the compound’s ability to inhibit pyroptosis in macrophages. By treating THP-1 cells with this compound prior to stimulation with lipopolysaccharide (LPS), researchers observed a marked decrease in cell death and cytokine release. This suggests potential therapeutic applications in diseases characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between "Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate" and related compounds:

Structural and Functional Analysis:

Substituent Effects :

- The 1,2,4-triazole group in the target compound enables stronger hydrogen bonding compared to pyrazole or oxazolidine analogs . This property is critical for binding to biological targets like enzymes.

- Halogenated derivatives (e.g., bromo-fluoro substituents) exhibit increased lipophilicity and improved membrane permeability, making them suitable for CNS-targeting therapeutics .

- The trifluoromethyl-thioether group in ’s compound enhances electron-withdrawing effects and resistance to oxidative degradation, which is advantageous in prolonged drug activity .

Molecular Weight and Solubility :

- The target compound (Mol. Wt. ~278) is lighter than the trifluoromethyl-thioether analog (Mol. Wt. ~408), suggesting better solubility in polar solvents. However, the Boc group maintains compatibility with organic synthesis workflows .

Synthetic Utility :

- Compounds with bromo substituents (e.g., ) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the triazole-methyl group in the target compound may serve as a bioisostere for carboxylic acids or amides in drug design .

Notes

- Limited direct data on the target compound necessitate extrapolation from structural analogs.

- Substituent choice (halogens, thioethers, triazoles) profoundly influences electronic properties, solubility, and biological efficacy.

Biological Activity

Tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate is a compound that has attracted attention due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a piperidine ring substituted with a triazole moiety and a tert-butyl ester group. The synthesis typically involves the reaction of piperidine derivatives with triazole-containing compounds. A common synthetic route employs tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, reacting it with a triazole derivative under controlled conditions to yield the desired product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The triazole moiety is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring enhances the binding affinity to target biomolecules, leading to diverse biological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated its capability to inhibit the proliferation of various cancer cell lines by inducing apoptosis. This effect is believed to be mediated through the disruption of cellular signaling pathways associated with cancer cell survival .

GPR119 Agonistic Activity

Research has also explored the agonistic activity of triazole derivatives on GPR119, a receptor implicated in glucose homeostasis and appetite regulation. Compounds similar to this compound have shown potential as GPR119 agonists, which may contribute to advancements in treating obesity and type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and promoting satiety .

In Vitro Studies

A study focused on the synthesis of novel triazolo piperazine and piperidine derivatives demonstrated that certain analogs exhibited strong binding affinities for GLP-1 receptors. These findings suggest that derivatives of this compound could serve as promising candidates for further development in diabetes treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 4-(1,2,4-triazol-4-ylmethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions. First, the triazole ring is formed via cyclocondensation of cyclopropylamine with thiocyanate derivatives under acidic conditions. The resulting triazole intermediate is then alkylated with a piperidine derivative bearing a tert-butyl carbamate protecting group. Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate to enhance nucleophilic substitution efficiency .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield improvements (e.g., 70–85%) are observed with controlled temperature (20–25°C) and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the triazole proton (δ 8.1–8.3 ppm) and tert-butyl group (δ 1.4 ppm). DEPT-135 distinguishes quaternary carbons .

- LC-MS : Electrospray ionization (ESI+) to verify molecular ion peaks ([M+H]⁺ expected at m/z ~323) and detect impurities. Retention times (~6.2 min) are calibrated using C18 columns .

- HPLC : Reverse-phase methods (acetonitrile/water + 0.1% TFA) for purity assessment (>98% area under the curve) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Ensure local exhaust ventilation during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate organic waste containing the compound in labeled containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging restraints for disordered tert-butyl or triazole groups. Validate with R-factor convergence (<5%) and CIF file checks via PLATON .

- Data Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.05 Å suggest experimental artifacts .

Q. What strategies are employed to analyze conflicting biological activity data in different assay systems?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (n ≥ 3) to assess IC₅₀ variability. Use ANOVA to identify outliers (p < 0.05) .

- Target Specificity : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with biological targets (e.g., kinase enzymes) versus off-target proteins .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to identify trends in substituent effects .

Q. How can in silico modeling predict the reactivity and interactions of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (GROMACS) to predict solubility trends. Compare with experimental LogP values (~2.1) .

- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., CYP450). Focus on hydrogen bonds between the triazole nitrogen and catalytic residues (e.g., Asp301) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and blood-brain barrier penetration (BBB score <0.1) to guide medicinal chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.